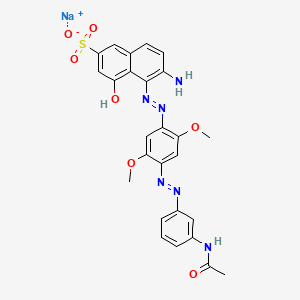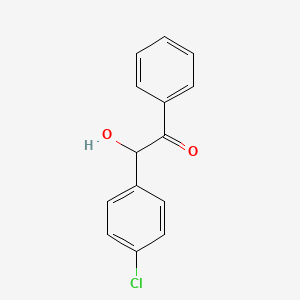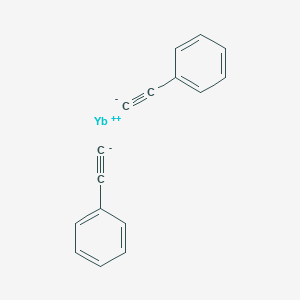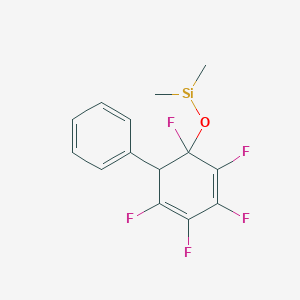
Einecs 270-553-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used for its antimicrobial properties and is commonly found in disinfectants and sanitizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, the process involves the reaction of dimethylamine with benzyl chloride and a mixture of C12-C16 alkyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its amine precursors.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using sodium bromide or sodium iodide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of quaternary ammonium bromides or iodides.
Wissenschaftliche Forschungsanwendungen
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in laboratory settings to control microbial contamination.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Incorporated in cleaning products, water treatment chemicals, and fabric softeners.
Wirkmechanismus
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the death of the microorganism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, are unique due to their specific alkyl chain length distribution (C12-C16), which provides an optimal balance between hydrophobicity and antimicrobial activity. This makes them particularly effective in a wide range of applications, from household disinfectants to industrial cleaners.
Eigenschaften
CAS-Nummer |
68443-78-7 |
|---|---|
Molekularformel |
C42H86O7Ti |
Molekulargewicht |
751.0 g/mol |
IUPAC-Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid;titanium |
InChI |
InChI=1S/2C18H36O2.C6H14O3.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9;/h2*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3; |
InChI-Schlüssel |
SMXOIYSCCCHDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)

![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)

